molecular formula C18H20FN3O B2863893 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide CAS No. 2415504-52-6

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide

Numéro de catalogue B2863893
Numéro CAS: 2415504-52-6
Poids moléculaire: 313.376
Clé InChI: DWKICOIGGXFJLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide, also known as FPA144, is a small molecule inhibitor that targets the fibroblast growth factor receptor 2b (FGFR2b). FGFR2b is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. FPA144 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.

Mécanisme D'action

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide selectively binds to and inhibits the activity of FGFR2b, which is overexpressed in many types of cancer. FGFR2b activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. By inhibiting FGFR2b, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide blocks these signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been shown to have potent anti-tumor activity in preclinical studies. It inhibits the growth of FGFR2b-dependent tumor cells by inducing cell cycle arrest and apoptosis. 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide also inhibits angiogenesis, which is crucial for tumor growth and metastasis. In addition, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide enhances the efficacy of chemotherapy and radiotherapy in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide also has some limitations. It is a specific inhibitor of FGFR2b, and its efficacy may be limited to cancers that overexpress this receptor. In addition, 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide may have off-target effects that need to be carefully evaluated.

Orientations Futures

There are several future directions for the study of 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide. One direction is to evaluate its efficacy in other types of cancer that overexpress FGFR2b, such as breast cancer and lung cancer. Another direction is to evaluate its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors. In addition, the development of biomarkers that can predict the response to 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide may improve patient selection and treatment outcomes. Finally, the optimization of 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide dosing and administration may improve its safety and efficacy in clinical settings.

Méthodes De Synthèse

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The synthesis starts with the preparation of 2-fluoroaniline, which is then reacted with 2-bromo-5-fluoropyridine to obtain 2-fluoro-N-(2-pyridinyl)aniline. This intermediate is then reacted with N-methyl-3-(pyridin-2-yl)azetidine-3-carboxamide to obtain 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide.

Applications De Recherche Scientifique

3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide inhibits the growth of FGFR2b-dependent tumor cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. Clinical trials are currently ongoing to evaluate the safety and efficacy of 3-(2-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide in patients with advanced gastric and gastroesophageal junction cancer.

Propriétés

IUPAC Name

3-(2-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-21(15-12-22(13-15)17-8-4-5-11-20-17)18(23)10-9-14-6-2-3-7-16(14)19/h2-8,11,15H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKICOIGGXFJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.